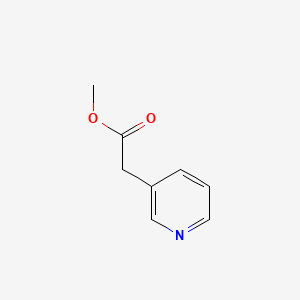

Methyl pyridine-3-acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIEBDIPWIRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193053 | |

| Record name | Methyl pyridine-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39998-25-9 | |

| Record name | 3-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39998-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Pyridine-3-acetate (CAS 39998-25-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyridine-3-acetate, with the CAS number 39998-25-9, is a heterocyclic building block of significant interest in the realms of organic synthesis and medicinal chemistry. As a derivative of pyridine, a fundamental scaffold in numerous biologically active compounds, this ester provides a versatile platform for the synthesis of complex molecular architectures.[1] Its structure, combining a nucleophilic pyridine ring, a reactive ester functional group, and an acidic α-carbon, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its relevance in the development of pharmaceuticals.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.[2][3][4]

| Property | Value |

| CAS Number | 39998-25-9 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Light yellow to yellow liquid |

| Boiling Point | 112 °C at 10 Torr |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.40 ± 0.11 (Predicted) |

Safety Profile:

This compound is classified as an irritant.[2][4] The following GHS hazard statements apply:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-pyridineacetic acid. The use of thionyl chloride with methanol is a robust method that proceeds with high yield.[3][5]

Experimental Protocol

Materials:

-

3-Pyridineacetic acid hydrochloride

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 1L four-necked flask equipped with a nitrogen inlet, thermometer, condenser, and a dropping funnel, add 25.12 g (0.145 mol) of 3-pyridineacetic acid hydrochloride.

-

Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

-

Slowly add 31.12 g (0.248 mol) of thionyl chloride dropwise via the dropping funnel. The addition of thionyl chloride should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.

-

Cool the mixture to room temperature and remove the methanol by rotary evaporation under reduced pressure.

-

Neutralize the residue to a neutral pH with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound. An expected yield of approximately 97% can be achieved.[3][5]

Reaction Mechanism: Fischer Esterification

The reaction proceeds via a classic acid-catalyzed esterification mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the acid catalyst.

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Caption: Mechanism of Fischer Esterification.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.6 | m | 2H | Protons on the pyridine ring ortho to the nitrogen |

| ~7.6-7.7 | m | 1H | Proton on the pyridine ring para to the nitrogen |

| ~7.2-7.3 | m | 1H | Proton on the pyridine ring meta to the nitrogen |

| ~3.7 | s | 3H | Methyl ester protons (-OCH₃) |

| ~3.6 | s | 2H | Methylene protons (-CH₂-) |

The protons on the pyridine ring will show characteristic splitting patterns depending on their coupling with adjacent protons. The downfield shift of the protons ortho to the nitrogen is due to the electron-withdrawing nature of the nitrogen atom.[6]

¹³C NMR Spectroscopy

The expected ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (ppm) | Assignment |

| ~171 | Carbonyl carbon (C=O) |

| ~150 | Pyridine carbons ortho to nitrogen |

| ~137 | Pyridine carbon para to nitrogen |

| ~135 | Pyridine carbon attached to the acetate group |

| ~123 | Pyridine carbon meta to nitrogen |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~40 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group.[7]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |

| ~1200 | C-O stretching (ester) |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).[8][9]

Reactivity Profile

This compound possesses three main sites of reactivity: the pyridine ring, the ester functionality, and the α-carbon.

-

Pyridine Ring: The pyridine ring is electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they preferentially take place at the 3-position (which is already substituted) and the 5-position, as attack at the 2-, 4-, or 6-positions results in an unstable intermediate with a positive charge on the electronegative nitrogen atom.[5][10][11]

-

Ester Group: The ester group can undergo a variety of nucleophilic acyl substitution reactions, including:

-

Hydrolysis: Conversion back to 3-pyridineacetic acid under acidic or basic conditions.[12]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[1]

-

Reaction with Grignard Reagents: Addition of two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol.[1]

-

-

α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in reactions such as alkylation and condensation reactions (e.g., Claisen condensation).[12][13][14]

Applications in Drug Discovery and Organic Synthesis

The 3-pyridyl moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[7]

Case Study: A Key Structural Motif in Abiraterone Acetate

Abiraterone acetate is a vital medication for the treatment of metastatic castration-resistant prostate cancer.[15][16] Its active metabolite, abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1.[2][8][17]

Caption: Simplified signaling pathway of Abiraterone's mechanism of action.

The synthesis of Abiraterone involves a crucial Suzuki cross-coupling reaction to introduce the 3-pyridyl group onto a steroid core.[16] A key reagent for this transformation is a 3-pyridylboronic acid or a derivative like diethyl(3-pyridyl)borane.[18][19][20] While not a direct precursor, this compound's parent acid, 3-pyridineacetic acid, can be a starting point for the synthesis of these essential coupling partners. For instance, 3-halopyridines, which can be synthesized from pyridine derivatives, are common precursors for organoborane reagents.[18][21]

Caption: General workflow for the synthesis of a key Suzuki coupling intermediate.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.

HPLC Protocol

-

Column: Newcrom R1 reverse-phase column.[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[11]

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separations to isolate impurities.[11]

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its synthesis is straightforward, and its multiple reactive sites allow for a wide range of chemical transformations. Its relevance is particularly highlighted by its connection to the synthesis of important pharmaceuticals like Abiraterone acetate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists working in drug discovery and development.

References

- 1. 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 3. This compound | 39998-25-9 [chemicalbook.com]

- 4. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

- 8. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brainly.in [brainly.in]

- 10. quora.com [quora.com]

- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 12. Ester - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 15. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 16. tianmingpharm.com [tianmingpharm.com]

- 17. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Diethyl(3-pyridyl)borane CAS 89878-14-8 [homesunshinepharma.com]

- 20. Cas 89878-14-8,DIETHYL(3-PYRIDYL)BORANE | lookchem [lookchem.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-pyridin-3-ylacetate for Advanced Research and Pharmaceutical Development

Executive Summary: This technical guide provides a comprehensive overview of Methyl 2-pyridin-3-ylacetate, a key heterocyclic building block in modern medicinal chemistry and drug development. The document delves into its precise chemical identity, including its IUPAC nomenclature, physicochemical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it explores the strategic applications of this molecule in the design of novel therapeutics, contextualizing its utility through the functional importance of its pyridine and methyl ester moieties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Chemical Identity and Nomenclature

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity. Methyl 2-pyridin-3-ylacetate is a disubstituted pyridine derivative featuring a methyl acetate group at the 3-position.

The authoritative IUPAC name for this compound is methyl 2-pyridin-3-ylacetate [1]. This nomenclature precisely defines the connectivity: a methyl ester of an acetic acid moiety attached to the third carbon of the pyridine ring.

Caption: Chemical structure of methyl 2-pyridin-3-ylacetate.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-pyridin-3-ylacetate | PubChem[1] |

| CAS Number | 39998-25-9 | PubChem, ChemNet[1][2] |

| Molecular Formula | C₈H₉NO₂ | PubChem, ChemNet[1][2] |

| Molecular Weight | 151.16 g/mol | PubChem, ChemicalBook[1][3] |

| InChIKey | PZXIEBDIPWIRGB-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC(=O)CC1=CN=CC=C1 | PubChem[1] |

This compound is also known by several synonyms in commercial and academic literature, including Methyl 3-pyridylacetate, 3-Pyridineacetic acid methyl ester, and Methyl pyridine-3-acetate[1][2][3].

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in both reaction vessels and biological systems. These parameters influence solubility, reactivity, and pharmacokinetic profiles.

Table 2: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Light yellow to yellow Liquid | ChemicalBook[3] |

| Density | 1.115 g/cm³ | ChemNet[2] |

| Boiling Point | 233.6 °C at 760 mmHg | ChemNet[2] |

| 112 °C at 10 Torr | ChemicalBook[3] | |

| Flash Point | 95.1 °C | ChemNet[2] |

| Refractive Index | 1.506 | ChemNet[2] |

| pKa (Predicted) | 4.40 ± 0.11 | ChemicalBook[3] |

| XLogP3 (Lipophilicity) | 0.3 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

The low XLogP3 value suggests a relatively hydrophilic character, which is a key consideration in drug design for balancing membrane permeability and aqueous solubility. The presence of three hydrogen bond acceptors (the pyridine nitrogen and the two ester oxygens) provides opportunities for directed interactions with biological targets[1].

Synthesis and Manufacturing

The most common and efficient synthesis of Methyl 2-pyridin-3-ylacetate is via the Fischer esterification of its corresponding carboxylic acid precursor, 3-Pyridineacetic acid. The following protocol is a robust and scalable method for its preparation.

Principle of Synthesis

The synthesis involves the reaction of 3-Pyridineacetic acid hydrochloride with anhydrous methanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride serves as an excellent activating agent, converting the carboxylic acid into a highly reactive acyl chloride intermediate in situ, which is then rapidly esterified by the methanol solvent. The reaction is driven to completion by heating under reflux.

Caption: Workflow for the synthesis of Methyl 2-pyridin-3-ylacetate.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures[3].

-

Vessel Preparation: To a 1L four-necked flask equipped with a nitrogen inlet, thermometer, reflux condenser, and a dropping funnel, add 3-Pyridineacetic acid hydrochloride (25.12 g, 0.145 mol).

-

Dissolution: Add 500 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

-

Application Scientist's Note: Anhydrous methanol is critical to prevent the hydrolysis of the thionyl chloride and the acyl chloride intermediate, maximizing yield. The nitrogen atmosphere prevents the introduction of atmospheric moisture.

-

-

Reagent Addition: Slowly add thionyl chloride (31.12 g, 0.248 mol) dropwise through the addition funnel.

-

Application Scientist's Note: This addition is exothermic and produces HCl gas. Slow, dropwise addition is essential for controlling the reaction temperature and ensuring safety.

-

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for approximately 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol solvent by distillation under reduced pressure using a rotary evaporator.

-

Neutralization (Workup): Carefully neutralize the resulting residue to a neutral pH with a saturated aqueous solution of sodium bicarbonate.

-

Application Scientist's Note: This step is crucial to quench any remaining acidic species (HCl, excess SOCl₂) and to deprotonate the pyridine nitrogen, rendering the product soluble in organic solvents for extraction.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with 100 mL portions of ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture to remove the desiccant.

-

Final Isolation: Remove the ethyl acetate from the filtrate by distillation under reduced pressure to yield the final product, Methyl 2-pyridin-3-ylacetate, as an oil (expected yield: ~97%)[3].

Spectroscopic and Analytical Characterization

As a self-validating system, the identity and purity of the synthesized product from the protocol above must be confirmed. Standard spectroscopic techniques are employed for this purpose. While raw spectra are found in databases, this section describes the expected analytical signature of the molecule.

Table 3: Predicted NMR Spectroscopic Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine-H | ~8.5 | m | H2, H6 |

| Pyridine-H | ~7.5 | m | H4, H5 |

| Methylene (-CH₂-) | ~3.7 | s | -CH₂-COOCH₃ |

| Methyl (-CH₃) | ~3.6 | s | -COOCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbonyl (C=O) | ~171 | Ester Carbonyl | |

| Pyridine-C | ~150, ~147 | C2, C6 | |

| Pyridine-C | ~135, ~123 | C4, C5 | |

| Pyridine-C | ~133 | C3 | |

| Methylene (-CH₂-) | ~40 | -CH₂-COOCH₃ |

| Methyl (-CH₃) | ~52 | | -COOCH₃ |

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the exact mass of the molecule, 151.06.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong C=O stretch for the ester group around 1735 cm⁻¹ and C-N stretching vibrations for the pyridine ring.

Applications in Research and Drug Development

Methyl 2-pyridin-3-ylacetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and structural motif in drug discovery.

-

Heterocyclic Building Block: The pyridine ring is a privileged scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, improving binding affinity to biological targets and enhancing pharmacokinetic properties like solubility and metabolic stability[4]. A recent analysis showed that 33% of FDA-approved pyridine-containing drugs between 2014-2023 were for anticancer applications[4].

-

Points for Derivatization: The molecule offers two primary points for chemical modification. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions, or it can be reduced to an alcohol. The methylene bridge can also be a site for further functionalization.

-

Strategic Importance of the Methyl Group: The introduction of a methyl group, even as part of an ester, is a common strategy in lead optimization. This can influence the molecule's conformation, block metabolic soft spots, and modulate physicochemical properties through inductive and hydrophobic effects[5][6]. This strategic placement can sometimes lead to a profound increase in biological activity, an effect sometimes termed the "Magic Methyl" effect[6].

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Methyl 2-pyridin-3-ylacetate is essential for ensuring safety.

-

GHS Hazard Classification: The compound is associated with the following hazards[1][3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at room temperature[3][7].

References

- 1. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39998-25-9 [chemnet.com]

- 3. This compound | 39998-25-9 [chemicalbook.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 39998-25-9|Methyl 2-(pyridin-3-yl)acetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of Methyl Pyridine-3-Acetate

Abstract

Methyl pyridine-3-acetate (CAS No. 39998-25-9) is a pivotal pyridine derivative with significant applications as a building block in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the critical physicochemical and spectroscopic properties of this compound, offering field-proven insights into their determination and relevance. It is designed for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this compound.

Chemical Identity and Structure

This compound, also known as methyl 2-(pyridin-3-yl)acetate, is an organic compound featuring a pyridine ring substituted at the 3-position with a methyl acetate group.[1][2] This structure imparts both aromatic and ester characteristics, influencing its chemical reactivity and physical behavior.

-

IUPAC Name: methyl 2-pyridin-3-ylacetate[2]

-

Synonyms: Methyl 3-Pyridylacetate, Pyridin-3-yl-acetic acid methyl ester[1]

-

CAS Number: 39998-25-9[1]

-

Molecular Formula: C₈H₉NO₂[1]

-

Molecular Weight: 151.16 g/mol [2]

-

Chemical Structure: (A 2D representation of the chemical structure of this compound)

Physicochemical Properties

The physicochemical properties of a compound are critical for process development, formulation, and quality control. They dictate the conditions required for storage, handling, and reaction scale-up. This compound is typically a light yellow to yellow liquid under standard conditions.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Liquid | [3] |

| Boiling Point | 233.6 °C at 760 mmHg112 °C at 10 Torr | [1][3] |

| Density | 1.115 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.506 | [1] |

| Flash Point | 95.1 °C | [1] |

| Vapor Pressure | 0.0554 mmHg at 25 °C | [1] |

| pKa (Predicted) | 4.40 ± 0.11 | [3] |

| LogP | 0.738 | [4] |

Expert Insights: The boiling point being provided at both atmospheric and reduced pressure is crucial for purification via distillation.[1][3] High-boiling liquids are often purified under vacuum to prevent thermal decomposition. The predicted pKa suggests that the pyridine nitrogen is weakly basic, a key parameter for salt formation strategies in drug development to enhance solubility and stability.[3] The LogP value indicates moderate lipophilicity, which is an important factor in predicting a molecule's pharmacokinetic behavior (ADME).[4]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methyl acetate moiety. The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. The methylene protons (-CH₂-) adjacent to the ring and the carbonyl group will likely appear as a singlet around δ 3.7-3.9 ppm. The methyl ester protons (-OCH₃) will also be a singlet, typically further upfield around δ 3.6-3.7 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically δ 170-175 ppm). The aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm region. The methylene and methyl carbons will be found upfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its key functional groups.[2]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.

-

C-O Stretch (Ester): A strong band will appear in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretching.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic pyridine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.[2]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 151, corresponding to the molecular weight of the compound.[6]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 120, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 92. The pyridine ring itself can also undergo characteristic fragmentation.

Experimental Determination of Physical Properties

To ensure data integrity, physical properties must be determined using standardized, validated methods. The following protocols outline the procedures for measuring key parameters.

Boiling Point Determination (Micro-scale/Thiele Tube Method)

This method is ideal for determining the boiling point with a small sample volume, which is common in research settings.[7]

Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil. The oil level should be above the side arm to ensure proper heat circulation.[7]

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

Cooling and Measurement: Remove the heat and record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[8]

Caption: Workflow for Boiling Point Determination.

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance and is a sensitive indicator of purity. It is typically measured using an Abbe refractometer.[9]

Protocol:

-

Instrument Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism.

-

Prism Closure: Close the prisms carefully to spread the liquid into a thin film.

-

Measurement: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.[9]

References

- 1. This compound | 39998-25-9 [chemnet.com]

- 2. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39998-25-9 [m.chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Methyl Pyridine-3-Acetate

Introduction

Methyl pyridine-3-acetate, systematically known as methyl 2-(pyridin-3-yl)acetate, is a pivotal chemical intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its structural motif, featuring a pyridine ring linked to a methyl ester via a methylene bridge, imparts a unique combination of reactivity and physicochemical properties. The integrity of this molecule is paramount during its synthesis, storage, and downstream applications. This guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and robust methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its stability profile to ensure experimental reproducibility and product quality.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(pyridin-3-yl)acetate | [1] |

| Synonyms | Methyl 3-pyridylacetate, 3-Pyridineacetic acid methyl ester | [1] |

| CAS Number | 39998-25-9 | [1] |

| Molecular Formula | C8H9NO2 | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 112 °C at 10 Torr | [1] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.40 ± 0.11 (Predicted) | [1] |

Core Principles of this compound Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, with temperature, light, and pH being critical contributing factors. The presence of the ester functional group and the pyridine ring are the main determinants of its degradation profile.

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound is the hydrolysis of the methyl ester linkage. This reaction can be catalyzed by both acid and base, yielding pyridine-3-acetic acid and methanol as the primary degradation products.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

While the fundamental mechanism of ester hydrolysis is well-understood, the electronic influence of the pyridine ring is a key consideration. The electron-withdrawing nature of the pyridine ring can influence the rate of hydrolysis.

Caption: Primary hydrolysis pathway of this compound.

Other Potential Degradation Pathways

-

Oxidation: While less common for this structure under typical storage conditions, strong oxidizing agents could potentially oxidize the pyridine nitrogen to an N-oxide or affect the methylene bridge.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) or other more complex degradation reactions could occur. Studies on related esters have shown that thermal degradation can lead to a variety of products through complex reaction pathways[2].

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is crucial. The following recommendations are synthesized from safety data sheets of structurally related compounds and general best practices for chemical storage.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[3] | Minimizes the rate of potential degradation reactions, particularly hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Keep container tightly closed.[3][4][5] | Prevents the ingress of moisture and other atmospheric contaminants. |

| Environment | Store in a dry and well-ventilated place.[4][5][6] | "Moisture sensitive" is a common notation for related compounds, highlighting the importance of a dry environment to prevent hydrolysis.[4] |

| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][7] | Reduces the risk of thermal degradation and unwanted oxidative reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic: Mix the stock solution with 0.1 N NaOH at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis is typically faster.

-

Neutral: Mix the stock solution with water and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., option 2 of the ICH Q1B guideline). A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for 48 hours.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection.

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from its degradation products, process impurities, or other potential excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and preferably a mass spectrometer (LC-MS) for peak identification.

-

Column: A reverse-phase column, such as a C18 column, is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. Mass spectrometric detection is invaluable for identifying unknown degradation products.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

This compound is a moderately stable compound, with its primary liability being the hydrolysis of the ester linkage. By understanding the key factors that influence its stability—namely moisture, temperature, and pH—and by implementing appropriate storage and handling procedures, its degradation can be effectively minimized. For researchers and developers, conducting thorough forced degradation studies and employing a validated stability-indicating analytical method are essential steps to ensure the quality and reliability of experimental data and final products. The insights and protocols provided in this guide serve as a robust framework for managing the stability of this compound throughout its lifecycle.

References

- 1. This compound | 39998-25-9 [chemicalbook.com]

- 2. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]

The Multifaceted Biological Activities of Methyl Pyridine-3-Acetate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal building block for molecules designed to interact with a wide array of biological targets.[4][5] Among the vast landscape of pyridine-containing compounds, derivatives of methyl pyridine-3-acetate have emerged as a particularly promising class, exhibiting a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive technical resource to support the exploration and exploitation of this versatile chemical scaffold. We will delve into the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these derivatives, elucidating their mechanisms of action, providing detailed experimental protocols, and examining critical structure-activity relationships.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have demonstrated significant potential in oncology by targeting key pathways involved in cancer progression, such as cell proliferation, angiogenesis, and apoptosis.[4][6][7] this compound derivatives, in particular, have been the subject of extensive research, leading to the identification of potent anticancer agents.

A. Mechanism of Action: Inhibition of Key Oncogenic Pathways

A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of crucial protein kinases involved in tumor growth and survival.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][8] Several pyridine-urea derivatives have been shown to be potent inhibitors of VEGFR-2.[8] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its phosphorylation, thereby disrupting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[4]

DOT script for VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by pyridine-urea derivatives.

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[9]

B. Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. For a series of pyridine-urea derivatives, the nature and position of substituents on the phenylurea moiety were found to be critical.[10]

-

Electron-withdrawing groups at the meta-position of the phenylurea ring significantly enhanced anticancer potency against breast cancer cell lines (MCF-7). For instance, a derivative with a 3-trifluoromethylphenylurea group (compound 8e) was found to be significantly more active than the reference drug doxorubicin.[8][10]

-

Substitution at the para-position with chloro or methyl groups resulted in moderate activity, while the unsubstituted phenylurea derivative showed the lowest activity.[10]

C. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridine-urea derivatives against the MCF-7 human breast cancer cell line.

| Compound ID | R (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[8][10] | IC50 (µM) on MCF-7 (72h)[10] | VEGFR-2 Inhibition IC50 (µM)[8] |

| 8a | H | 4.53 | 2.11 | Not Reported |

| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |

| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |

| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |

| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |

| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |

| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |

D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial step in screening for anticancer activity.[8][11]

1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

2. Materials:

- Cancer cell line of interest (e.g., MCF-7)

- Complete culture medium (e.g., DMEM with 10% FBS)

- 96-well plates

- Test compounds (this compound derivatives)

- Vehicle control (e.g., DMSO)

- Positive control (e.g., Doxorubicin)

- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Microplate reader

3. Step-by-Step Methodology:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control and a positive control.

- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.

- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DOT script for MTT Assay Workflow

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubate_24h [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Compounds [label="Add Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate_Treatment [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate_MTT [label="Incubate (4h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Solubilizer [label="Add Solubilization Solution", fillcolor="#FBBC05", fontcolor="#202124"];

Read_Absorbance [label="Measure Absorbance (570nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze_Data [label="Calculate % Viability & IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Seed_Cells;

Seed_Cells -> Incubate_24h;

Incubate_24h -> Add_Compounds;

Add_Compounds -> Incubate_Treatment;

Incubate_Treatment -> Add_MTT;

Add_MTT -> Incubate_MTT;

Incubate_MTT -> Add_Solubilizer;

Add_Solubilizer -> Read_Absorbance;

Read_Absorbance -> Analyze_Data;

Analyze_Data -> End;

}

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

A. Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[15] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[16] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] Several novel pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity.[12][17]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds.[18][19][20]

1. Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[20]

2. Materials:

- Wistar rats (150-200 g)

- Carrageenan solution (1% w/v in sterile saline)

- Test compounds (this compound derivatives)

- Reference drug (e.g., Indomethacin, 10 mg/kg)

- Vehicle (e.g., 0.5% carboxymethyl cellulose)

- Plethysmometer

3. Step-by-Step Methodology:

- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

- Grouping and Fasting: Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.

- Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

- Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 60 minutes before the carrageenan injection. The control group receives only the vehicle.

- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

- Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

- Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[21][22][23]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridine derivatives are still under investigation, but several potential targets have been identified. For some 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to the action of linezolid.[24][25]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][26][27]

1. Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[27]

2. Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

- Mueller-Hinton Broth (MHB)

- 96-well microtiter plates

- Test compounds

- Positive control antibiotic (e.g., Ciprofloxacin)

- Negative (growth) control

- Spectrophotometer or microplate reader

3. Step-by-Step Methodology:

- Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[27] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[27]

- Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

- Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions, as well as to a growth control well (containing no compound).

- Incubation: Incubate the plates at 37°C for 18-24 hours.

- MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative disorders like Parkinson's disease are characterized by the progressive loss of neurons in specific brain regions.[28] Pyridine derivatives have shown potential as neuroprotective agents in preclinical models of these diseases.

A. Mechanism of Action in Parkinson's Disease Models

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[29][30] The neuroprotective effects of some pyridine derivatives in these models are attributed to their ability to:

-

Reduce Oxidative Stress: MPP+-induced neurotoxicity involves the generation of reactive oxygen species. Neuroprotective pyridine derivatives may act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[30]

-

Inhibit Apoptosis: These compounds can modulate the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, thereby preventing programmed cell death of dopaminergic neurons.[30][31]

-

Reduce Neuroinflammation: Activated microglia contribute to neuronal damage in Parkinson's disease. Some pyridine derivatives have been shown to reduce microglial activation and the production of pro-inflammatory cytokines like IL-1β.[28][30]

DOT script for Neuroprotective Mechanisms

Caption: Proposed neuroprotective mechanisms of pyridine derivatives against MPP+-induced toxicity.

V. Synthesis Strategies

The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. A common approach for creating pyridine-urea derivatives, for example, begins with a one-pot, three-component heterocyclocondensation to form the core nicotinic acid ester.[8] This is followed by hydrazinolysis and subsequent reaction with various isocyanates to generate the final urea derivatives.[8] The versatility of synthetic routes allows for the creation of diverse libraries of compounds for biological screening.[1][2][32]

VI. Future Perspectives and Conclusion

The diverse biological activities of this compound derivatives underscore their immense potential in drug discovery. The pyridine scaffold has proven to be a highly adaptable and fruitful starting point for the development of potent and selective modulators of various biological targets. Future research in this area will likely focus on:

-

Lead Optimization: Refining the structures of the most potent hits to improve their pharmacokinetic and pharmacodynamic properties.

-

Mechanism Deconvolution: Further elucidating the precise molecular mechanisms underlying the observed biological activities.

-

Target Identification: Identifying novel biological targets for this versatile class of compounds.

-

Combinatorial Chemistry: Generating larger and more diverse libraries of derivatives to explore a wider chemical space.

This guide has provided a comprehensive overview of the current state of knowledge regarding the biological activities of this compound derivatives. By understanding their mechanisms of action, employing robust experimental protocols, and leveraging structure-activity relationship insights, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. ijsat.org [ijsat.org]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of potential inhibition of newly synthesized derivatives of Methyl Pyridine-4-carboxylate towards COX-1 and COX-2 in the treatment of inflammation and related diseases. | [Abstract Book on International Conference on Food and Applied Sciences (ICFAS-23) 3-5 August 23 • 2023] | PSA • ID 158920 [psa.pastic.gov.pk]

- 16. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis of pyridine derivatives for diverse biological activity profiles: A review [ouci.dntb.gov.ua]

A Technical Guide to the Safe Handling of Methyl Pyridine-3-Acetate

This guide provides a comprehensive overview of the safety and hazards associated with methyl pyridine-3-acetate, designed for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized to provide not only procedural steps but also the underlying scientific rationale for safe laboratory practices.

Chemical Identity and Physical Properties

This compound, also known as methyl 2-(pyridin-3-yl)acetate, is a pyridine derivative used as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 2-pyridin-3-ylacetate | PubChem[3] |

| Synonyms | Methyl 2-(3-pyridyl)acetate, NSC 75852 | PubChem, ChemicalBook[1][3] |

| CAS Number | 39998-25-9 | PubChem[3] |

| Molecular Formula | C8H9NO2 | PubChem[3] |

| Molecular Weight | 151.16 g/mol | PubChem[3] |

| Boiling Point | 112 °C @ 10 Torr | ECHEMI[4] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | ECHEMI[4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] The primary hazards are related to its irritant properties upon contact or inhalation.

Based on notifications to the European Chemicals Agency (ECHA), the compound is categorized as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

These classifications necessitate specific handling protocols to mitigate exposure risks. The "Warning" signal word and the exclamation mark pictogram are used to convey these hazards.[3]

References

A Comprehensive Technical Guide to the Hygroscopic Nature of Pyridine Derivatives in Drug Development

Abstract: The hygroscopic nature of active pharmaceutical ingredients (APIs), particularly pyridine derivatives, presents a significant challenge in the development of stable, effective, and manufacturable drug products. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles of hygroscopicity as it pertains to this critical class of compounds. We will explore the physicochemical basis of water sorption in pyridine-containing molecules, detail the essential analytical techniques for characterization, discuss the downstream consequences on drug stability and performance, and outline robust strategies for mitigation. This document is designed to serve as an in-depth resource, providing both the theoretical foundation and practical methodologies required to navigate the complexities of hygroscopicity in pharmaceutical development.

Introduction: The Significance of Hygroscopicity in Pyridine-Based Pharmaceuticals

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physicochemical property that can profoundly impact a drug substance's journey from discovery to market.[1][2] For pyridine derivatives, a ubiquitous scaffold in modern medicine, this property is of particular concern.

1.1 Defining Hygroscopicity and Its Relevance in the Pharmaceutical Sciences

Hygroscopicity can manifest through absorption (where water penetrates the bulk of the material) or adsorption (where water adheres to the surface).[1] This seemingly simple interaction can trigger a cascade of deleterious effects, including chemical degradation, changes in crystal structure, and altered physical properties.[3] The physical and chemical stability of solid dosage forms are predominantly influenced by moisture adsorption. Consequently, understanding and controlling hygroscopicity is not merely a matter of good practice but a fundamental requirement for ensuring the safety, efficacy, and quality of pharmaceutical products.[3]

1.2 The Pyridine Moiety: A Double-Edged Sword of Efficacy and Instability

The pyridine ring is a cornerstone of many successful drugs due to its ability to engage in critical hydrogen bonding interactions with biological targets and its favorable pharmacokinetic profile. However, the very features that make it an effective pharmacophore—specifically the lone pair of electrons on the nitrogen atom—also render it susceptible to interactions with atmospheric moisture. This interaction can lead to a host of stability and manufacturing challenges.

1.3 Overview of Challenges Posed by Hygroscopic Pyridine Derivatives

The uncontrolled uptake of water by a pyridine-containing API can lead to:

-

Chemical Instability: Increased mobility of molecules in the presence of water can accelerate degradation pathways such as hydrolysis.[4]

-

Physical Instability: Moisture can induce unwanted transformations between crystalline and amorphous forms or lead to the formation of less stable hydrate forms.[5][6] This can alter crucial properties like solubility and dissolution rate, ultimately affecting bioavailability.[5][7][8]

-

Manufacturing and Processing Issues: Hygroscopic powders often exhibit poor flowability, stickiness, and altered compaction properties, complicating processes like milling, blending, and tableting.

-

Compromised Shelf-Life: The culmination of these issues can significantly reduce the shelf-life of the final drug product, necessitating stringent and often costly storage and packaging solutions.[4]

The Physicochemical Basis of Hygroscopicity in Pyridine Derivatives

The tendency of a pyridine derivative to absorb water is not a random phenomenon but is governed by its specific molecular and crystal structure.

2.1 The Role of the Pyridine Nitrogen: Hydrogen Bonding and Water Sorption

The nitrogen atom in the pyridine ring, with its available lone pair of electrons, is a primary site for hydrogen bonding with water molecules. Theoretical studies have shown that the protonation of pyridine, a process facilitated by water, requires a cluster of at least four water molecules to become spontaneous.[9] This highlights the cooperative nature of water binding to the pyridine moiety. The strength and accessibility of this hydrogen bonding site are key determinants of a molecule's intrinsic hygroscopicity.

2.2 Influence of Substituents on the Pyridine Ring

The electronic properties of substituents on the pyridine ring can significantly modulate its hygroscopicity.

-

2.2.1 Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as alkyl or amino groups, increase the electron density on the pyridine nitrogen, making it a stronger hydrogen bond acceptor and generally increasing basicity and potentially hygroscopicity.[10] Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the electron density on the nitrogen, reducing its basicity and affinity for water molecules.[10][11][12]

-

2.2.2 Steric Hindrance Effects: Bulky substituents positioned near the pyridine nitrogen can physically obstruct the approach of water molecules, thereby reducing hygroscopicity, even if the substituent is electronically favorable for hydrogen bonding.[10]

2.3 The Impact of Crystal Lattice Structure and Polymorphism

Beyond the molecular level, the arrangement of molecules in the crystal lattice plays a crucial role. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on hygroscopicity.[7][8] Different polymorphs of the same API can exhibit vastly different moisture uptake behaviors due to variations in their crystal packing, which can expose or shield the pyridine nitrogen and other polar functional groups from the environment.[8] Amorphous forms, lacking a defined crystal structure, generally have higher energy and are more prone to moisture uptake than their crystalline counterparts.[6]

2.4 Thermodynamic Principles of Water Sorption: Adsorption vs. Absorption

Water uptake can be classified into two main processes: adsorption, a surface phenomenon where water molecules adhere to the exterior of the solid, and absorption, where water molecules penetrate the bulk of the material.[13] The dominant mechanism depends on the material's porosity, crystallinity, and the specific interactions between the compound and water. Understanding which process is occurring is vital for developing appropriate mitigation strategies.

Analytical Techniques for Characterizing Hygroscopicity

A systematic evaluation of a pyridine derivative's hygroscopicity requires a suite of specialized analytical techniques.

3.1 Gravimetric Vapor Sorption (GVS)

GVS is a powerful technique for determining the moisture sorption and desorption behavior of a material.[14][15] It involves measuring the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[15]

-

3.1.1 Principle and Instrumentation: A highly sensitive microbalance continuously monitors the sample's weight as the humidity in the sample chamber is precisely controlled.[15]

-

3.1.2 Step-by-Step Experimental Protocol for GVS Analysis:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen or air (0% RH) to establish a baseline dry weight.

-

Sorption Phase: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.[16]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased stepwise back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm.

-

-

3.1.3 Data Interpretation: Sorption-Desorption Isotherms and Hysteresis: The resulting isotherm provides critical information about the material's hygroscopicity, including the amount of water absorbed at different humidity levels.[13][17] Hysteresis, the difference between the sorption and desorption curves, can indicate changes in the material's structure, such as hydrate formation or amorphous-to-crystalline transitions.[13]

3.2 Dynamic Vapor Sorption (DVS)